molecular formula C10H7ClN2O2 B14111963 3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid

Cat. No.: B14111963
M. Wt: 222.63 g/mol
InChI Key: CPOFUPGJZDFDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring fused with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Chloroimidazo[1,2-a]pyridine: Lacks the propenoic acid moiety but shares the imidazo[1,2-a]pyridine core.

    3-(2-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid: Similar structure but with a bromo substituent instead of chloro.

    3-(2-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid: Similar structure but with a methyl substituent instead of chloro.

Uniqueness

3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is unique due to its specific chloro substitution, which can influence its reactivity and interaction with biological targets, making it a valuable compound for diverse applications .

Properties

IUPAC Name

3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-10-7(4-5-9(14)15)13-6-2-1-3-8(13)12-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOFUPGJZDFDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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